

# Crystal Structure & Packing Dynamics of Substituted Bromoanilines: A Comparative Technical Guide

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## Compound of Interest

Compound Name: *4-Bromo-2-isopropoxy-5-methylaniline*  
Cat. No.: *B11757489*

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## Executive Summary & Structural Significance

Substituted bromoanilines serve as critical scaffolds in fragment-based drug discovery (FBDD) and crystal engineering. Their solid-state behavior is governed by a competition between strong hydrogen bonding (N-H...N/O) and directional halogen bonding (C-Br...Y).

Understanding the lattice architecture of these isomers is essential for predicting:

- **Bioavailability:** Solubility profiles are directly linked to lattice energy.
- **Stability:** Polymorphic transitions can alter shelf-life.
- **Processability:** Crystal habit influences flow and tableting properties.

## The Isomer Packing Paradox

A key insight for researchers is the distinct difference in physical state driven by molecular symmetry and packing efficiency:

- 4-Bromoaniline (para): High melting point ( $\sim 66^{\circ}\text{C}$ ), stable solid at RT. High symmetry allows efficient "zigzag" packing.
- 2-Bromoaniline (ortho) & 3-Bromoaniline (meta): Low melting points ( $\sim 32^{\circ}\text{C}$  and  $\sim 30^{\circ}\text{C}$ ), often liquids or soft solids at RT. Steric hindrance and lower symmetry disrupt the hydrogen bond network, requiring cryo-crystallography for structural resolution.

## Comparative Analysis of Crystal Architectures

The following data synthesizes structural metrics from single-crystal X-ray diffraction (SCXRD) studies. Note the use of derivatives (e.g., nitro-substituted) to stabilize the lattice for the ortho and meta isomers.

### Table 1: Crystallographic Parameters & Interaction Metrics

Feature	4-Bromoaniline (Benchmark)	2-Bromoaniline Derivative (e.g., 2-bromo-4-nitroaniline)	3-Bromoaniline Derivative (e.g., 3-bromo-4-chlorophenol)
Crystal System	Orthorhombic / Monoclinic ( )	Orthorhombic ( )	Monoclinic ( )
Space Group	or (Polymorph dependent)		
Z (Molecules/Cell)	4 or 8	4	4
Primary Interaction	N-H...N (Infinite 1D zigzag chains)	N-H...O (Nitro group acts as strong acceptor)	O-H...O (if phenol) or N-H...N
Halogen Bonding	Weak Br...Br (Type I, vdW driven)	C-Br...O (Type II, Electrostatic driven)	C-Br...O (Strong directional)
Packing Motif	Herringbone layers	Planar sheets with $\pi$ -stacking	Columnar stacks
Melting Point	66–70 °C	112–115 °C (stabilized)	Varies by co-former

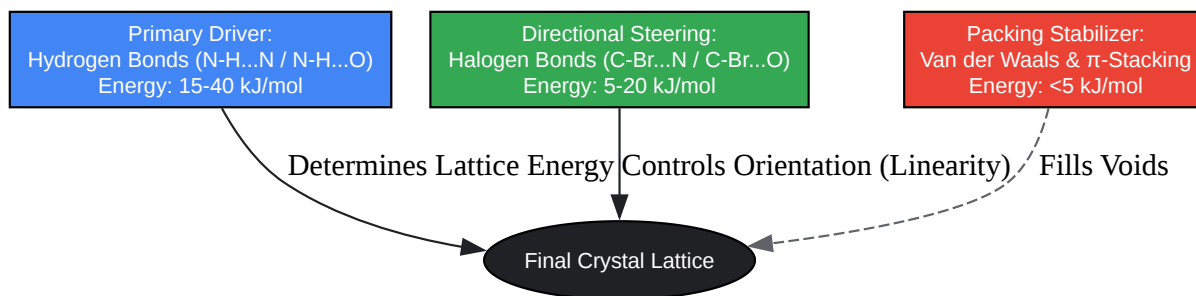
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*Expert Insight: In para-bromoaniline, the amino group acts as a dual H-bond donor, creating a robust 2D network. In ortho-bromoaniline, the bromine atom sterically crowds the amine, forcing the molecule to adopt a twisted conformation that weakens intermolecular H-bonds, resulting in a liquid state at room temperature.*

## Intermolecular Interaction Hierarchy

In drug design, replacing a hydrogen with a bromine (bioisosterism) alters the binding landscape. The crystal lattice reveals the hierarchy of these forces.

### DOT Diagram: Interaction Hierarchy in Bromoanilines



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Caption: Hierarchy of intermolecular forces driving the self-assembly of bromoaniline crystals. Hydrogen bonds dictate the primary network, while halogen bonds steer the specific orientation.

## Experimental Protocols

### Protocol A: Recrystallization of 4-Bromoaniline (Solid)

Objective: Obtain single crystals suitable for SCXRD. Principle: Slow evaporation allows molecules to organize into the thermodynamic minimum (most stable polymorph).

- Solvent Selection: Prepare a 1:1 mixture of Ethanol (EtOH) and Water ( ). EtOH solubilizes the organic ring; water acts as an anti-solvent to drive nucleation.
- Dissolution: Dissolve 100 mg of crude 4-bromoaniline in 2 mL of hot EtOH ( ).
- Nucleation Trigger: Add hot water dropwise until a faint turbidity persists. Add 1 drop of EtOH to clear it.

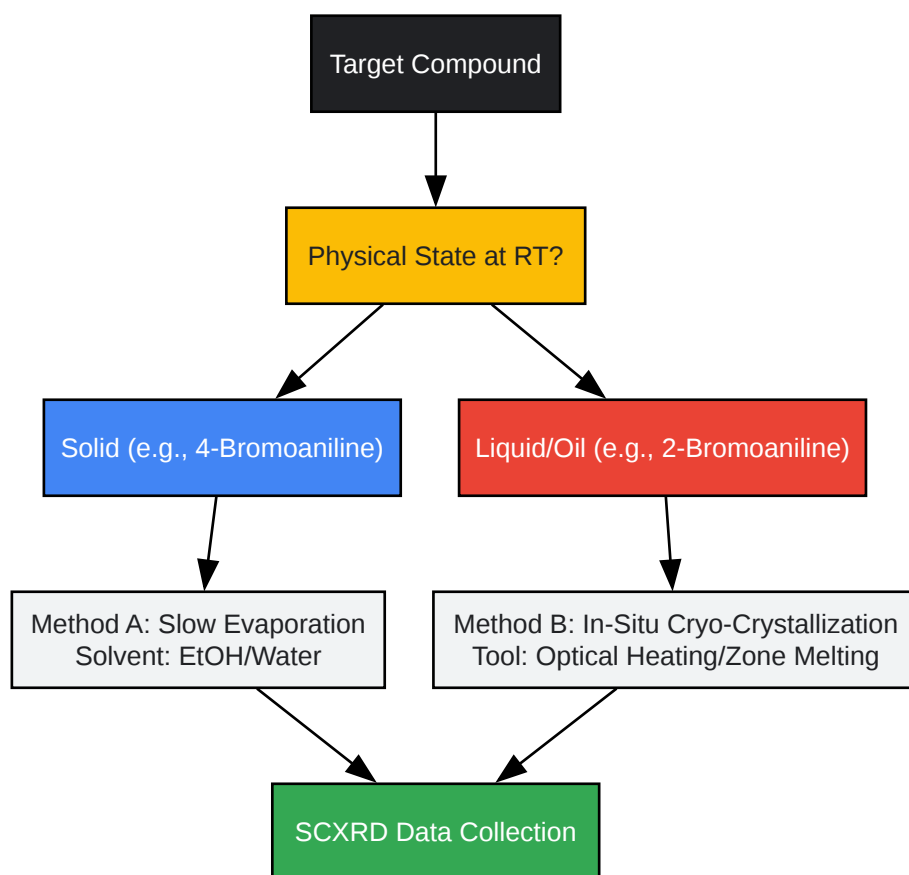
- Growth Phase:
  - Cover the vial with Parafilm and poke 3-4 small holes.
  - Store in a vibration-free environment at  
  
for 48-72 hours.
- Harvesting: Isolate colorless needles/plates via filtration.

## Protocol B: In-Situ Cryo-Crystallization for 2-Bromoaniline (Liquid)

Objective: Determine structure of the low-melting ortho isomer. Principle: Freezing the liquid directly on the diffractometer goniometer using a cryostream.

- Mounting: Draw liquid 2-bromoaniline into a 0.3 mm Lindemann capillary or mount a droplet on a cryo-loop.
- Flash Cooling: Rapidly cool the sample to 100 K using a nitrogen cryostream. This typically creates a polycrystalline mass or glass.
- Annealing (Zone Melting):
  - Raise temperature to ~290 K (just below MP) to re-melt the exterior.
  - Slowly cool at  
  
to encourage single crystal growth from the remaining seed.
- Data Collection: Collect X-ray data immediately at 100 K to prevent melting.

## DOT Diagram: Crystallization Decision Workflow



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Caption: Decision matrix for selecting the appropriate crystallization technique based on the isomer's physical state.

## Performance & Utility in Drug Design

### Halogen Bonding as a Design Tool

Researchers utilize the structural data of bromoanilines to exploit the Sigma Hole—an electron-deficient region on the bromine atom opposite the C-Br bond.

- Case Study: In kinase inhibitors, a 4-bromoaniline moiety can replace a methyl group. The Br atom can form a "halogen bond" with a backbone carbonyl oxygen in the protein active site.
- Data Evidence: Crystal structures show C-Br...O distances (approx. 2.9–3.0 Å) are significantly shorter than the sum of van der Waals radii (3.37 Å), confirming a stabilizing interaction.

## Polymorphism Risks

- 4-Bromoaniline is relatively stable, but its derivatives (e.g., Schiff bases) exhibit conformational polymorphism.
- Actionable Advice: Always screen for polymorphs using Powder X-Ray Diffraction (PXRD) before finalizing a formulation. A shift in peaks indicates a change in packing that could alter solubility.

## References

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